molecular formula C17H21ClN6O2 B611418 Tomivosertib hydrochloride CAS No. 1849590-02-8

Tomivosertib hydrochloride

Cat. No.: B611418
CAS No.: 1849590-02-8
M. Wt: 376.8 g/mol
InChI Key: WBGPPUUXCGKTSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tomivosertib hydrochloride involves structure-based and fragment-based drug design . The detailed synthetic routes and reaction conditions are proprietary to the developing company, eFFECTOR Therapeutics. it is known that the compound is administered orally and targets MNK1 and MNK2 .

Chemical Reactions Analysis

Tomivosertib hydrochloride undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound’s structure allows for potential oxidation and reduction reactions, although specific reagents and conditions are not publicly detailed.

    Substitution: The presence of amino and pyrimidinyl groups suggests that substitution reactions could occur under appropriate conditions.

    Common Reagents and Conditions: Specific reagents and conditions for these reactions are not publicly available.

    Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Tomivosertib hydrochloride is unique in its dual inhibition of MNK1 and MNK2. Similar compounds include:

Properties

CAS No.

1849590-02-8

Molecular Formula

C17H21ClN6O2

Molecular Weight

376.8 g/mol

IUPAC Name

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione;hydrochloride

InChI

InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H

InChI Key

WBGPPUUXCGKTSC-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.[H]Cl

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tomivosertib HCl;  hydrochloride;  Tomivosertib HCl;  eFT508;  eFT-508;  eFT 508;  eFT508 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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